molecular formula C17H14N2O2 B4835450 4-[(4-methyl-2-quinolinyl)amino]benzoic acid CAS No. 57575-41-4

4-[(4-methyl-2-quinolinyl)amino]benzoic acid

Cat. No. B4835450
CAS RN: 57575-41-4
M. Wt: 278.30 g/mol
InChI Key: VVHZQIVZAGMFSJ-UHFFFAOYSA-N
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Description

4-[(4-methyl-2-quinolinyl)amino]benzoic acid is a chemical compound that has been widely studied for its potential in scientific research. Also known as MQA, it is a fluorescent probe that is often used to detect and quantify DNA damage.

Mechanism of Action

The mechanism of action of MQA involves its binding to DNA through intercalation between the base pairs. This binding results in a conformational change in the DNA, which leads to the fluorescence of the MQA molecule. The fluorescence intensity is directly proportional to the amount of DNA damage, making it a sensitive and specific probe for this purpose.
Biochemical and Physiological Effects:
MQA has been shown to have minimal cytotoxic effects on cells, making it a safe and reliable tool for DNA damage detection. Additionally, it has been shown to be selective for binding to damaged DNA, further enhancing its specificity as a probe.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MQA in lab experiments is its sensitivity and specificity for DNA damage detection. Additionally, it is relatively easy to use and can be used in a variety of experimental settings. However, one limitation is that the fluorescence of MQA can be affected by various factors, such as pH and temperature, which can lead to variability in results.

Future Directions

There are several future directions for the use of MQA in scientific research. One potential area of research is the development of new probes that can detect specific types of DNA damage, such as oxidative damage. Additionally, MQA could be used in conjunction with other probes to study the effects of various agents on DNA damage. Finally, the development of new techniques for the detection and quantification of DNA damage using MQA could lead to new insights into the mechanisms of DNA damage and repair.

Scientific Research Applications

MQA has been extensively used in scientific research as a fluorescent probe for DNA damage detection. It has been shown to selectively bind to DNA and fluoresce upon binding, making it a useful tool for quantifying DNA damage in various experimental settings. Additionally, MQA has been used to study the effects of various agents on DNA damage, such as radiation and chemotherapeutic drugs.

properties

IUPAC Name

4-[(4-methylquinolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-10-16(19-15-5-3-2-4-14(11)15)18-13-8-6-12(7-9-13)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHZQIVZAGMFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206204
Record name 4-((4-Methylquinolin-2-yl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57575-41-4
Record name 4-((4-Methylquinolin-2-yl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057575414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((4-Methylquinolin-2-yl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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